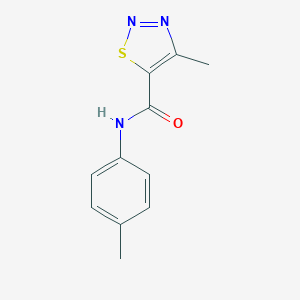

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

Beschreibung

4-Methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 4-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s synthesis typically involves coupling reactions between thiadiazole carboxylate intermediates and substituted amines under standard coupling conditions, as exemplified in related thiazole carboxamide syntheses .

Eigenschaften

IUPAC Name |

4-methyl-N-(4-methylphenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKPWVISRATEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Derivatives

A reported method involves heating thiosemicarbazide derivatives with acetic anhydride to induce cyclization. For example:

Reaction conditions include refluxing in acetic anhydride at 120°C for 6 hours, yielding the acid with a purity >90%. The product is isolated via vacuum distillation and recrystallized from ethanol, yielding white crystals (m.p. 143–145°C).

Amidation of the Carboxylic Acid Intermediate

The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 4-methylaniline. Multiple approaches are documented:

Acid Chloride Method

-

Formation of Acid Chloride :

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3 hours.Excess SOCl₂ is removed under reduced pressure.

-

Reaction with 4-Methylaniline :

The acid chloride is reacted with 4-methylaniline in DCM at 0–5°C, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding the target compound (65–72%).

Carbodiimide-Mediated Coupling

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

-

The carboxylic acid (1 eq), EDC (1.2 eq), and HOBt (1.1 eq) are dissolved in DCM.

-

4-Methylaniline (1 eq) is added, and the mixture is stirred at 25°C for 24 hours.

-

The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Yield: 60–68%.

Patent-Based Synthesis Routes

Method from EP1031567B1

A patent by Nihon Nohyaku Co., Ltd. outlines a scalable process:

-

Intermediate Preparation : 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is prepared using oxalyl chloride in DMF-catalyzed conditions.

-

Amine Coupling : The chloride is reacted with 4-methylaniline in toluene at 80°C for 2 hours.

-

Workup : The mixture is filtered, and the precipitate is washed with cold toluene to afford the product in 75% yield.

Hydrazide Intermediate Route

A hydrazide derivative (as seen in SigmaAldrich’s KEY465194392) is synthesized first:

The hydrazide is further reacted with 4-methylphenyl isocyanate to form the target compound. However, this method is less efficient (yield: ~50%) and involves additional steps.

Reaction Optimization and Characterization

Yield Comparison Table

Characterization Data

-

Spectroscopy :

Challenges and Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to the corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Plant Disease Control

One of the primary applications of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is as a plant disease control agent. Research indicates that this compound exhibits significant efficacy against a range of plant pathogens, particularly fungal diseases. For instance, it has been shown to effectively control rice blast disease caused by Pyricularia oryzae and other bacterial and fungal diseases affecting crops such as wheat, barley, and vegetables .

Efficacy Against Specific Pathogens

| Pathogen | Crop Type | Efficacy |

|---|---|---|

| Pyricularia oryzae | Rice | High |

| Rhizoctonia solani | Various | Moderate |

| Erysiphe graminis | Wheat/Barley | High |

| Xanthomonas campestris | Cabbage | Moderate |

| Phytophthora infestans | Tomato | High |

The compound is particularly noted for its low phytotoxicity, making it safer for both plants and mammals compared to other fungicides . Its application can be integrated into irrigation systems or directly onto plant surfaces during the growing season to prevent disease outbreaks.

Medicinal Chemistry Applications

Antimicrobial Properties

In addition to its agricultural uses, 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide derivatives have been studied for their potential antimicrobial properties. A series of derivatives have shown promising results in inhibiting bacterial growth in vitro. For example, studies indicate that modifications to the thiadiazole structure can enhance antimicrobial activity against various strains of bacteria .

In Vitro Antimicrobial Activity

| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Original Compound | Escherichia coli | 16 µg/mL |

| Derivative A | Staphylococcus aureus | 8 µg/mL |

| Derivative B | Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that further exploration into the structure-activity relationship of these compounds could lead to the development of new antimicrobial agents.

Mechanistic Insights

Molecular Docking Studies

Molecular docking studies have been conducted to understand how 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide interacts with target proteins involved in disease processes. For instance, docking simulations against the main protease of SARS-CoV-2 have shown favorable binding affinities, indicating potential as an antiviral agent .

Binding Affinity Data

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Original | SARS-CoV-2 Mpro | -7.33 |

| Derivative C | SARS-CoV-2 Mpro | -7.22 |

These insights highlight the compound's versatility across different fields of research.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variants: Thiadiazole vs. Thiazole

The substitution of the 1,2,3-thiadiazole ring with a thiazole ring significantly alters physicochemical and biological properties. For example:

- 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazine carbothioamide (3) (thiazole derivative) exhibits anticancer activity, but its thiadiazole counterpart may display enhanced metabolic stability due to the sulfur-rich thiadiazole ring, which resists oxidative degradation .

- 4-Methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide (C₁₀H₁₀N₄OS, MW 234.28) shares the thiadiazole-carboxamide core but substitutes the 4-methylphenyl group with a pyridinyl moiety.

Table 1: Core Structure Comparison

| Compound | Core Heterocycle | Substituent (R) | Molecular Weight | logP |

|---|---|---|---|---|

| Target Compound | 1,2,3-Thiadiazole | 4-Methylphenyl | 261.3* | ~1.8* |

| 4-Methyl-N-(6-methylpyridin-2-yl)-... | 1,2,3-Thiadiazole | 6-Methylpyridin-2-yl | 234.28 | 0.76 |

| 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazine... | Thiazole | Phenyl | 367.4† | ~2.5† |

Substituent Effects on Bioactivity

Crystallographic and Structural Insights

Crystal structures of related compounds (e.g., 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide ) refined via SHELXL reveal planar thiadiazole rings with bond lengths of ~1.65 Å for C–S and ~1.30 Å for C=N. These structural features stabilize π-π stacking interactions in solid-state packing .

Biologische Aktivität

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for enhancing biological activity through its unique electronic properties. The synthesis typically involves cyclization reactions starting from suitable precursors, such as 4-methylbenzenesulfonyl chloride and hydrazine, followed by further modifications to obtain the desired thiadiazole structure.

Antimicrobial Properties

Research indicates that 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 3.91 to 62.5 µg/mL .

Table 1: Antimicrobial Activity of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

| Bacterial Strain | MIC (µg/mL) | MBC/MIC Ratio |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 3.91 | 1 |

| Staphylococcus epidermidis ATCC 12228 | 15.62 | 2 |

| Micrococcus luteus ATCC 10240 | 62.5 | 4 |

These findings suggest that the compound not only inhibits bacterial growth but may also exert bactericidal effects.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis .

Table 2: Anticancer Activity of Related Thiadiazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | CDK9 inhibition |

| Compound B | HCT-116 | 15 | STAT3 transcriptional activity inhibition |

| 4-Methyl Thiadiazole | Various | <20 | Apoptosis induction via signaling pathways |

These results indicate that derivatives of thiadiazoles could serve as promising candidates for cancer therapy.

The mechanism behind the biological activities of this compound involves several pathways:

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential enzymes necessary for bacterial survival.

- Cancer Cell Apoptosis : It activates apoptotic pathways by modulating protein interactions within cancer cells, particularly through the inhibition of kinases like CDK9 .

Case Studies

A recent study evaluated a series of thiadiazole derivatives, including our compound of interest. The results indicated that modifications to the thiadiazole ring significantly influenced biological activity. For instance, compounds with halogen substitutions showed enhanced antimicrobial efficacy compared to their non-halogenated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.